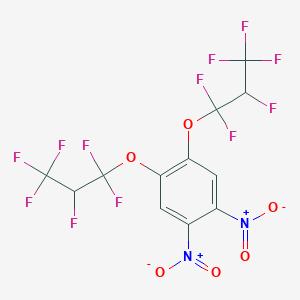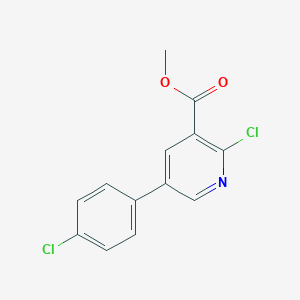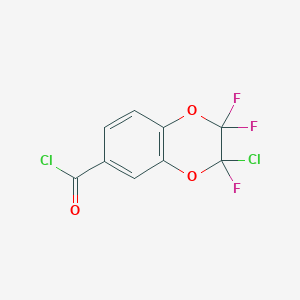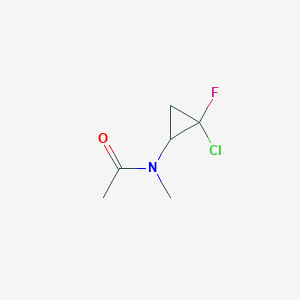
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene (BFP-DNB) is an organofluorine compound that is used as a reagent in chemical synthesis and as a catalyst in a variety of reactions. BFP-DNB is a highly polar compound due to its high electronegativity and is capable of forming strong hydrogen bonds with other molecules. It has been used as a catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds, the formation of carbon-carbon bonds, and the catalytic oxidation of alcohols.
作用機序
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene catalyzes a variety of reactions due to its high electronegativity and its ability to form strong hydrogen bonds with other molecules. The fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. This attack results in the formation of a covalent bond between the two molecules, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
実験室実験の利点と制限
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has several advantages and limitations when used in laboratory experiments. One of the major advantages of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is its high reactivity, which allows it to catalyze a variety of reactions. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is a highly polar compound, which allows it to form strong hydrogen bonds with other molecules. However, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is also highly toxic, and must be handled with extreme caution.
将来の方向性
There are a variety of potential future directions for research involving 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene. One potential area of research is the development of new catalysts based on 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene that can be used in the synthesis of organic molecules. In addition, further research could be conducted into the biochemical and physiological effects of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene, as well as its potential applications in pharmaceuticals and agrochemicals. Finally, further research could be conducted into the potential uses of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene as a catalyst for the oxidation of alcohols, the hydrolysis of esters, and the hydrolysis of amides.
合成法
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene can be synthesized from the reaction of 1,1,2,3,3,3-hexafluoropropanol and 4,5-dinitrobenzene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, in which the fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. The reaction is typically conducted under anhydrous conditions, such as in a dry solvent such as acetonitrile or tetrahydrofuran.
科学的研究の応用
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been widely used in the synthesis of organic molecules, particularly heterocyclic compounds, due to its ability to catalyze a variety of reactions. It has been used as a catalyst for the formation of carbon-carbon bonds, the oxidation of alcohols, and the synthesis of heterocyclic compounds. 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been used to catalyze the hydrolysis of esters, the hydrolysis of amides, and the catalytic oxidation of alcohols.
特性
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12N2O6/c13-7(9(15,16)17)11(21,22)31-5-1-3(25(27)28)4(26(29)30)2-6(5)32-12(23,24)8(14)10(18,19)20/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLMHGYAOSEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)


![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)